molecular formula C9H17NO B13182461 2-Methyl-1-(pyrrolidin-3-yl)butan-1-one

2-Methyl-1-(pyrrolidin-3-yl)butan-1-one

Cat. No.: B13182461
M. Wt: 155.24 g/mol
InChI Key: SAFOXMNNGSYLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrrolidin-3-yl)butan-1-one typically involves the reaction of 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The process includes addition, oximization, and esterification reactions . The reaction conditions are generally mild, and the yield is high .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrrolidin-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, influencing various biochemical processes . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(pyrrolidin-3-yl)butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-3-ylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-3-7(2)9(11)8-4-5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

SAFOXMNNGSYLAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.